
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride is a chemical compound with the molecular formula C19H14ClN It is a derivative of pyridine, which is a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride typically involves the condensation of 9-fluorenone with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylpyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride involves its interaction with specific molecular targets. The fluorenylidene group can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
3-(9H-Fluoren-9-ylidenemethyl)pyridine: A similar compound without the hydrochloride group.
9-Fluorenone: A precursor in the synthesis of the compound.
3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
Uniqueness
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride is unique due to the presence of both the fluorenylidene and pyridine moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
3730-86-7 |
|---|---|
分子式 |
C19H14ClN |
分子量 |
291.8 g/mol |
IUPAC名 |
3-(fluoren-9-ylidenemethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14;/h1-13H;1H |
InChIキー |
OJYVEBBBAJBKCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


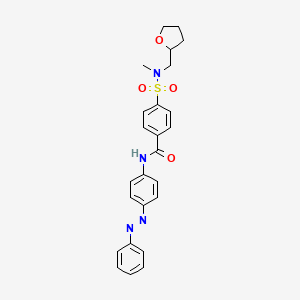

![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
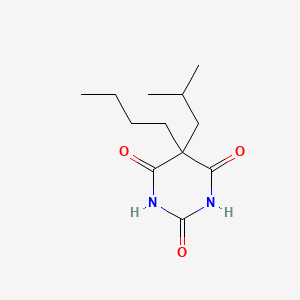
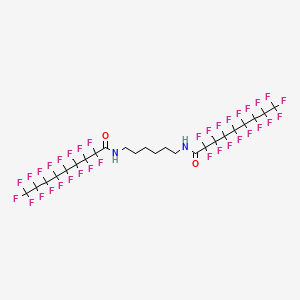
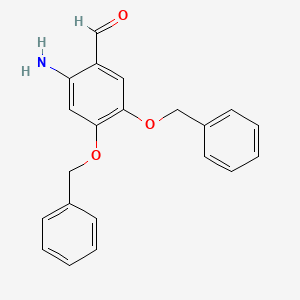
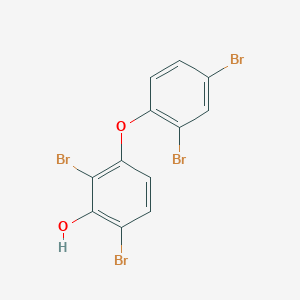
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
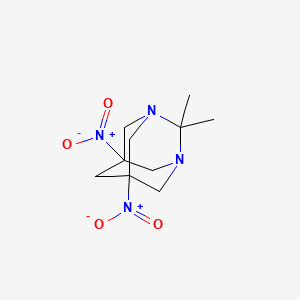

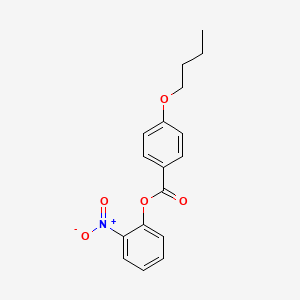
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
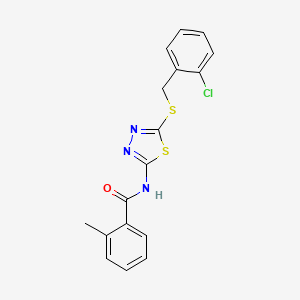
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
